molecular formula C12H13BrN2O2S B12315024 1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B12315024
M. Wt: 329.21 g/mol
InChI Key: JOWWVSCRJRTYSA-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[44]nonane-2,4-dione is a synthetic organic compound with a molecular formula of C12H13BrN2O2S It is characterized by a spirocyclic structure that includes a brominated thiophene ring and a diazaspiro nonane core

Properties

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C12H13BrN2O2S/c13-9-4-3-8(18-9)7-15-11(17)14-10(16)12(15)5-1-2-6-12/h3-4H,1-2,5-7H2,(H,14,16,17)

InChI Key

JOWWVSCRJRTYSA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)NC(=O)N2CC3=CC=C(S3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves a multi-step process. One common method includes the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to produce 5-bromothiophene.

    Formation of Bromomethyl Derivative: The 5-bromothiophene is then reacted with formaldehyde and hydrobromic acid to form 5-bromothiophen-2-ylmethyl bromide.

    Spirocyclization: The bromomethyl derivative is reacted with 1,3-diazaspiro[4.4]nonane-2,4-dione under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Products include various substituted thiophene derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include debrominated thiophene derivatives.

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated thiophene ring and spirocyclic structure contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups.

    Spirodilactone: A spirocyclic compound with lactone rings.

Uniqueness

1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is unique due to the presence of the brominated thiophene ring and the diazaspiro nonane core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS Number: 1479610-66-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of 1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione is C12H13BrN2O2S, with a molecular weight of 329.21 g/mol. Its structure includes a spirocyclic framework that is known to enhance biological activity through various mechanisms.

PropertyValue
CAS Number1479610-66-6
Molecular FormulaC12H13BrN2O2S
Molecular Weight329.21 g/mol

Antitumor Activity

Research has indicated that compounds similar to 1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione exhibit noteworthy antitumor properties. For instance, derivatives within the diazaspiro framework have shown moderate to good activity against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The proposed mechanisms by which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways through which these compounds induce cell death.

Antimicrobial Activity

Some studies have also highlighted the antimicrobial potential of related compounds. The presence of the bromothiophene moiety enhances the lipophilicity and membrane permeability, which may contribute to increased antibacterial activity.

Case Studies

  • Study on Antitumor Effects : A study involving derivatives of spirocyclic compounds demonstrated that certain analogs exhibited IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil against MCF-7 cells. The lead compound showed an IC50 value of approximately 1.5 µM, indicating strong potential for further development as an anticancer agent .
  • Antimicrobial Evaluation : In another study focused on antimicrobial properties, compounds structurally related to 1-[(5-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione were evaluated against a panel of bacterial strains, showing significant inhibition zones compared to controls .

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